Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime
Description
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is a heterocyclic compound derived from benzo[b]thiophene, featuring a carboxaldehyde group at position 3, a methyl substituent at position 2, and an oxime functional group (-NOH) formed via reaction of the aldehyde with hydroxylamine.
Properties
IUPAC Name |
(NE)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDDLKMWFZTJY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2S1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-benzo[b]thiophene with appropriate reagents to introduce the carboxaldehyde group at the 3-position. This can be followed by the conversion of the carboxaldehyde group to an oxime using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxime Formation and Tautomerism
The oxime group (–C=N–OH) in this compound exhibits tautomerism between syn and anti configurations, affecting its reactivity. Formation typically occurs via condensation of 2-methylbenzo[b]thiophene-3-carboxaldehyde with hydroxylamine (NHOH) under acidic or basic conditions . Key parameters:
- Solvent: Ethanol/water mixtures
- Temperature: 60–80°C
- Yield: 85–92% (based on analogous oxime syntheses) .
Cyclization Reactions
The oxime participates in intramolecular cyclization to form nitrogen-containing heterocycles:
Example:
Under BF·EtO catalysis, the oxime undergoes cyclization with adjacent electrophilic sites, forming fused imidazoles or isoxazoles .
Conditions:
- Catalyst: BF·EtO (10 mol%)
- Solvent: Dichloromethane
- Temperature: 25°C, 12 h
- Yield: 70–78% (estimated from similar systems) .
Condensation with Carbonyl Compounds
The oxime reacts with aldehydes/ketones to form oxime ethers or hydrazones :
Reaction Scheme: Conditions:
Acylation and Alkoxycarbonylation
The oxime’s hydroxyl group undergoes acylation with acid chlorides or anhydrides:
Example Reaction: Key Data:
- Catalyst: Pyridine (base)
- Solvent: THF
- Yield: 82–88% (analogous to benzo[b]thiophene-2-carboxylate acylation) .
Metal-Catalyzed Transformations
Palladium or copper catalysts enable cross-coupling or cyclocarbonylation:
Pd-Catalyzed Carbonylation
In CO atmosphere, the oxime forms benzothiophene-fused lactams (Table 1) :
| Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| PdI/KI | MeOH | 80°C, 40 atm CO | Benzothiophene-3-carboxyamide | 57–83% |
Beckmann Rearrangement
Under acidic conditions, the oxime undergoes Beckmann rearrangement to form benzothiophene-3-carboxamide derivatives :
Conditions:
Biological Activity and Derivatization
Derivatives of this oxime show antitubercular and anticancer potential. For example:
- Hydrazone formation with aromatic aldehydes yields compounds tested against Mycobacterium tuberculosis (IC: 1.2–4.8 μM) .
Stability and Degradation
The oxime is sensitive to:
Scientific Research Applications
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Benzo[b]thiophene Derivatives
Key Research Findings
- Synthetic Limitations : Benzo[b]thiophene-3-carboxaldehyde shows lower reactivity in decarbonylation reactions compared to indole-3-carboxaldehyde, likely due to electronic effects of the sulfur atom .
- Biological Potential: Oxime-containing derivatives, such as sertaconazole, exhibit broad-spectrum antifungal activity (MIC values <1 µg/mL for Candida spp.), suggesting similar promise for the target compound .
- Structural Insights : The methyl group at position 2 in the target compound may hinder π-stacking interactions in crystal structures, as observed in methyl-substituted benzo[b]thiophene derivatives .
Biological Activity
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core with a carboxaldehyde and an oxime functional group. These structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity.
- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing its biological effects.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, which may lead to the formation of active metabolites that exert biological effects.
Antimicrobial Activity
Research indicates that Benzo[b]thiophene derivatives exhibit significant antimicrobial properties:
- A study on various benzo[b]thiophene derivatives demonstrated their efficacy against Mycobacterium tuberculosis (MTB), with some compounds showing MIC values as low as 0.60 μg/mL against dormant strains .
- Other derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), where certain compounds displayed potent inhibitory effects with MIC values reported at 4 μg/mL .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- In vitro studies have shown that certain derivatives possess low cytotoxicity against human cancer cell lines, such as HeLa cells, while maintaining high selectivity indices .
- The structural modifications in benzo[b]thiophene derivatives have been linked to enhanced activity against various cancer cell lines, indicating the importance of hydrophobicity and specific functional groups in achieving desired biological effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of Benzo[b]thiophene derivatives:
- Pharmacological Activity :
- Antitubercular Activity :
- Structure-Activity Relationship (SAR) :
Minimum Inhibitory Concentrations (MIC) of Selected Compounds Against MRSA
| Compound Name | Structure | MIC (µg/mL) |
|---|---|---|
| Compound II.b | Structure | 4 |
| Compound III.f | Structure | 32 |
| Compound III.e | Structure | 128 |
Antitubercular Activity Against MTB Strains
| Compound Name | MIC Against MTB (µg/mL) | Activity Type |
|---|---|---|
| Compound 8c | 0.60 | Dormant MTB |
| Compound 8g | 0.61 | Active MTB |
Q & A
Q. What are the common synthetic routes for Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime?
The compound is synthesized via multi-step routes starting from 3-methyl-benzo[b]thiophene. A key step involves palladium-catalyzed coupling reactions under phosphine-free conditions to introduce functional groups. Subsequent oxime formation is achieved by reacting the aldehyde intermediate with hydroxylamine under controlled pH and temperature . Purification often employs flash chromatography using basic alumina and solvent gradients (e.g., hexane/EtOAc) to isolate the oxime .
Q. What spectroscopic techniques are used to characterize this compound?
Characterization relies on NMR (¹H, ¹³C) to confirm the oxime (C=N-OH) and methyl substituent positions. IR spectroscopy verifies the N–O and C=N stretches (typically 1600–1650 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (C₁₀H₉NOS, MW 193.05). Crystallographic data (e.g., X-ray diffraction) may resolve regioselectivity in derivatives .
Q. What are the typical reaction conditions for its derivatization?
The oxime participates in condensation and cycloaddition reactions. For example, Ru(II)-catalyzed diamidation with dioxazolones requires dichloroethane (DCE) at 80°C, yielding regioselective C4/C5-functionalized products. Oxidizing agents (e.g., H₂O₂) or halogenating agents (e.g., Br₂) modify the thiophene ring under inert atmospheres .
Q. How is purity assessed post-synthesis?
Purity is confirmed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Melting point analysis and elemental composition (CHNS analysis) further validate structural integrity .
Advanced Research Questions
Q. How does the oxime group influence reactivity in transition metal-catalyzed reactions?
The oxime acts as a directing group, enabling regioselective C–H activation. In Ru(II)-catalyzed reactions, the oxime’s lone electron pair coordinates with the metal center, facilitating chelation-assisted diamidation at specific positions (e.g., C4/C5 in indole derivatives). Steric effects from the 2-methyl group can alter selectivity .
Q. What strategies address contradictions in reported reaction yields?
Discrepancies in yields often stem from solvent polarity, catalyst loading, or substrate ratios. For example, optimizing Ru(II) catalyst concentration (5–10 mol%) and using DCE instead of DMF improves diamidation yields from 65% to 84%. Systematic DoE (Design of Experiments) approaches identify critical variables .
Q. How can computational methods predict interactions with biological targets?
Density Functional Theory (DFT) models the oxime’s electron density to predict binding modes with enzymes (e.g., GlcN-6-P synthase). Molecular docking (AutoDock Vina) simulates interactions with active sites, while MD simulations assess stability in biological environments. These methods guide SAR studies for antimicrobial or anticancer applications .
Q. What are the challenges in regioselective functionalization?
Competing reactivity at C2 (methyl group) and C3 (oxime) complicates regioselectivity. Steric hindrance from the methyl group can block electrophilic substitution at C2, favoring C3 modifications. Using bulky directing groups (e.g., pyrimidyl) or sterically controlled catalysts (e.g., Ru(II) with cyclopentadienyl ligands) enhances selectivity .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR shifts with databases (NIST Chemistry WebBook) to resolve ambiguities in oxime tautomerism .
- Reaction Optimization : Use high-throughput screening (HTS) to test solvent/catalyst combinations for improved yields .
- Data Validation : Compare experimental results with computational predictions (e.g., Gaussian-optimized geometries) to confirm mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
